Application Summary: This compound is used in the synthesis of fluorinated pyridines.
Methods of Application: The specific methods of application would depend on the particular fluoropyridine being synthesized.
Results or Outcomes: The outcomes of these experiments would also depend on the specific fluoropyridine being synthesized.
Application Summary: This compound has potential implications in materials science.
Methods of Application: As with the other fields, the methods of application would depend on the specific material being developed.
Results or Outcomes: The results of these experiments could lead to the development of new materials that have improved physical properties or have fewer environmental impacts.
Application Summary: This compound is used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds.
Methods of Application: The specific methods of application would depend on the particular F 18 substituted pyridine being synthesized.
Results or Outcomes: The outcomes of these experiments would also depend on the specific F 18 substituted pyridine being synthesized.
Application Summary: This compound has potential implications in computational chemistry.
Methods of Application: As with the other fields, the methods of application would depend on the specific simulation being run.
Results or Outcomes: The results of these experiments could lead to the development of new insights into the properties and behavior of this compound.
3,5-Dibromo-4-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula . This compound belongs to the pyridine family, characterized by its aromatic ring structure that includes nitrogen. The presence of bromine and fluorine atoms in the pyridine ring provides unique chemical properties, making it valuable in various scientific and industrial applications. Its structure enhances its reactivity and versatility, allowing it to participate in multiple
The biological activity of 3,5-Dibromo-4-fluoropyridin-2-amine is significant in medicinal chemistry. It interacts with various enzymes and proteins, influencing their activities. Notably, it has been shown to interact with certain kinases, which are crucial for cellular signaling pathways. This interaction can lead to either the activation or inhibition of these enzymes, thereby affecting numerous biochemical pathways. The compound also modulates cell signaling pathways and gene expression, impacting cellular metabolism and potentially influencing cell proliferation .
The synthesis of 3,5-Dibromo-4-fluoropyridin-2-amine typically involves halogenation of pyridine derivatives. A common method is the bromination of 4-fluoropyridin-2-amine using bromine or a brominating agent under controlled conditions. This reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
For large-scale production, automated reactors may be employed for halogenation processes. Continuous flow reactors can enhance efficiency and yield during synthesis. Purification methods like recrystallization or chromatography are often utilized to achieve high-purity products suitable for further applications .
3,5-Dibromo-4-fluoropyridin-2-amine serves as a crucial building block in various fields:
Research indicates that 3,5-Dibromo-4-fluoropyridin-2-amine interacts with several biological targets, influencing their functions. Its ability to modulate enzyme activity suggests potential applications in drug development aimed at targeting specific pathways involved in disease processes. Further studies are necessary to elucidate its full range of interactions and therapeutic potentials.
Several compounds share structural similarities with 3,5-Dibromo-4-fluoropyridin-2-amine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,5-Difluoro-2,4,6-triazidopyridine | C5H3F2N7 | Contains multiple azide groups |
5-Bromo-2-methylpyridin-3-amine | C6H7BrN | Methyl substitution at the second position |
2-Amino-3-bromo-5-fluoropyridine | C5H4BrFN | Contains an amino group at position 2 |
The uniqueness of 3,5-Dibromo-4-fluoropyridin-2-amine lies in the combination of both bromine and fluorine atoms within its pyridine ring. This combination imparts distinct electronic and steric properties that enhance its reactivity compared to analogues. Additionally, its capacity to form stable complexes with metals and other organic molecules broadens its applicability in catalysis and material science.